molecular formula C21H21F3N4O3 B12632407 (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid

(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid

Cat. No.: B12632407
M. Wt: 434.4 g/mol
InChI Key: TZCMVLHUXVKZHM-UHFFFAOYSA-N
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Description

(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: Introduction of the methoxy group at the 7th position of the indole ring can be done using methyl iodide in the presence of a base.

    Pyridine ring formation: The pyridine ring with a trifluoromethyl group can be synthesized via a nucleophilic aromatic substitution reaction.

    Piperazine ring formation: This involves the reaction of ethylenediamine with a dihaloalkane.

    Coupling reactions: The final step involves coupling the indole, pyridine, and piperazine rings with acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The trifluoromethyl group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it can be used to study the interactions of indole derivatives with various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can interact with aromatic amino acids in the binding sites, while the piperazine ring can form hydrogen bonds with polar residues. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

    (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperidin-1-yl}acetic acid: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

The presence of the trifluoromethyl group on the pyridine ring and the combination of indole and piperazine rings make (7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid unique. This combination of functional groups can result in unique biological activities and physicochemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21F3N4O3

Molecular Weight

434.4 g/mol

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C21H21F3N4O3/c1-31-16-4-2-3-14-15(12-26-18(14)16)19(20(29)30)28-9-7-27(8-10-28)17-6-5-13(11-25-17)21(22,23)24/h2-6,11-12,19,26H,7-10H2,1H3,(H,29,30)

InChI Key

TZCMVLHUXVKZHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(C(=O)O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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